molecular formula C10H9ClO3 B13601048 1-(7-Chlorobenzo[d][1,3]dioxol-5-yl)prop-2-en-1-ol

1-(7-Chlorobenzo[d][1,3]dioxol-5-yl)prop-2-en-1-ol

Cat. No.: B13601048
M. Wt: 212.63 g/mol
InChI Key: WYBUXGOVGSQQFL-UHFFFAOYSA-N
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Description

1-(7-Chlorobenzo[d][1,3]dioxol-5-yl)prop-2-en-1-ol is an organic compound with the molecular formula C10H9ClO3 This compound features a chlorinated benzodioxole ring attached to a propenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Chlorobenzo[d][1,3]dioxol-5-yl)prop-2-en-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 7-chlorobenzo[d][1,3]dioxole and propen-1-ol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

    Catalysts: Catalysts like palladium on carbon (Pd/C) may be used to enhance the reaction efficiency.

    Solvents: Common solvents include dichloromethane or ethanol, which help dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for temperature and pressure control is common to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(7-Chlorobenzo[d][1,3]dioxol-5-yl)prop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the propenol group to a propanol group.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.

    Substitution Reagents: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.

Major Products

    Oxidation: Produces aldehydes or carboxylic acids.

    Reduction: Produces propanol derivatives.

    Substitution: Produces various substituted benzodioxole derivatives.

Scientific Research Applications

1-(7-Chlorobenzo[d][1,3]dioxol-5-yl)prop-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(7-Chlorobenzo[d][1,3]dioxol-5-yl)prop-2-en-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(7-Chlorobenzo[d][1,3]dioxol-5-yl)prop-2-en-1-ol is unique due to the presence of a chlorine atom on the benzodioxole ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.

Properties

Molecular Formula

C10H9ClO3

Molecular Weight

212.63 g/mol

IUPAC Name

1-(7-chloro-1,3-benzodioxol-5-yl)prop-2-en-1-ol

InChI

InChI=1S/C10H9ClO3/c1-2-8(12)6-3-7(11)10-9(4-6)13-5-14-10/h2-4,8,12H,1,5H2

InChI Key

WYBUXGOVGSQQFL-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=CC2=C(C(=C1)Cl)OCO2)O

Origin of Product

United States

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